6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
6-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidin-7-one core. This scaffold is modified at the 3-position with a 4-ethoxyphenyl group and at the 6-position with a 2-(4-benzylpiperidin-1-yl)-2-oxoethyl side chain. Structural analogs of this compound have been investigated for antiplatelet, antibacterial, and kinase inhibitory activities .
Properties
IUPAC Name |
6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3/c1-2-35-22-10-8-21(9-11-22)32-25-24(28-29-32)26(34)31(18-27-25)17-23(33)30-14-12-20(13-15-30)16-19-6-4-3-5-7-19/h3-11,18,20H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFGZILEFBDYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCC(CC4)CC5=CC=CC=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazolopyrimidine core linked to a piperidine moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Piperidine Derivative : Reacting 4-benzylpiperidine with an acylating agent to introduce the oxoethyl group.
- Construction of the Triazolopyrimidine Core : Achieved through cyclization reactions involving suitable precursors.
- Final Coupling Reaction : Linking the phenyl groups to complete the structure.
Pharmacological Properties
The biological activity of this compound has been explored in various contexts, particularly its effects on enzyme inhibition and receptor binding.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, related piperidine derivatives have shown promise as α-glucosidase inhibitors, which can be crucial for managing diabetes by slowing carbohydrate absorption .
- Receptor Binding : The compound's structural similarities to known pharmacophores suggest potential interactions with neurotransmitter receptors, which could influence mood and cognitive functions .
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds structurally similar to the target compound:
- Anticancer Activity : Some derivatives have demonstrated significant activity against cancer cell lines. For instance, a study on piperidine derivatives showed improved potency against wild-type HIV-1 with EC50 values in the nanomolar range, indicating potential for antiviral applications .
- Neuropharmacological Effects : Research into similar compounds has revealed their ability to modulate serotonin receptors, which are critical in treating depression and anxiety disorders. Compounds exhibiting high affinity for these receptors could lead to novel therapeutic agents .
- Antimicrobial Properties : The triazolopyrimidine scaffold has been associated with antimicrobial activity against various pathogens. Studies have indicated that modifications to this scaffold can enhance its efficacy against resistant strains of bacteria .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities. Here are some potential applications based on the pharmacological properties of related compounds:
Antimicrobial Activity
Studies have shown that derivatives of piperidine can possess antimicrobial properties. For instance, piperidine-based compounds have been synthesized and evaluated for their efficacy against various pathogens, including bacteria and fungi. The presence of the benzylpiperidine moiety in the compound may enhance its interaction with microbial targets, leading to potential antimicrobial effects .
Antiviral Activity
Piperidine derivatives have been explored for their antiviral properties, particularly against HIV. Compounds similar to the target compound have demonstrated activity against reverse transcriptase, suggesting that this compound may also inhibit viral replication through similar mechanisms .
Neuroprotective Effects
Given the structural features of the compound, it may exhibit neuroprotective properties. Some piperidine derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's disease . The potential of this compound in neuroprotection warrants further investigation.
Synthesis and Derivative Studies
The synthesis of this compound can be approached through various methods involving multi-component reactions that yield piperidine derivatives. For instance, a study highlighted the synthesis of polysubstituted piperidines using a tandem aza[4+2] cycloaddition/allylboration reaction, which could be adapted for synthesizing related compounds .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of piperidine derivatives:
- Antimicrobial Screening : A series of piperidine derivatives were synthesized and tested against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The results indicated varying degrees of antimicrobial activity, providing a foundation for further exploration of related compounds .
- Antiviral Efficacy : Research on piperidine-linked aminopyrimidines has shown significant antiviral activity against HIV-1, with some compounds exhibiting EC50 values in the nanomolar range. This suggests that modifications to the piperidine structure could enhance antiviral potency .
Comparison with Similar Compounds
6-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Structural Difference : The 4-ethoxyphenyl group in the target compound is replaced with a 4-chlorophenyl group.
- Molecular weight (462.9 g/mol) and formula (C24H23ClN6O2) are nearly identical to the target compound, suggesting similar pharmacokinetic profiles .
3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Structural Difference : Features a 3,4-dimethoxyphenyl group and a phenylpiperazine side chain.
- Impact: The dimethoxy group introduces steric bulk and electron-donating effects, which may alter binding kinetics.
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]-pyrimidin-7(6H)-one
- Structural Difference: Contains a chlorophenoxy group and an isopropyl substituent.
- Crystallographic data (R factor = 0.082) indicates a stable conformation, which may correlate with prolonged biological activity .
Physicochemical and Spectroscopic Properties
- Target Compound: Predicted IR peaks at ~1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N), consistent with triazolo-pyrimidinone analogs .
- Analog Comparisons :
Q & A
Basic: What synthetic strategies are recommended for preparing this triazolopyrimidine derivative?
Methodological Answer:
The compound can be synthesized via multi-step routes involving:
Core Formation : Construct the triazolopyrimidine core using cyclocondensation reactions between substituted pyrimidine precursors and triazole-forming agents.
Piperidine Coupling : Introduce the 4-benzylpiperidinyl moiety via nucleophilic substitution or amide coupling, using catalysts like palladium or copper iodide to facilitate cross-coupling reactions .
Ethoxyphenyl Integration : Attach the 4-ethoxyphenyl group through Suzuki-Miyaura coupling or Ullmann-type reactions in solvents such as dimethylformamide (DMF) or dichloromethane .
Purification : Employ column chromatography and recrystallization to isolate the final product.
Basic: Which analytical techniques confirm structural integrity and purity?
Methodological Answer:
- Spectroscopy :
- NMR (¹H/¹³C) to verify substituent positions and stereochemistry.
- FT-IR for functional group validation (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
- Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .
Basic: How to design initial biological activity screening assays?
Methodological Answer:
- Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorometric or colorimetric assays (e.g., ADP-Glo™ kinase assay).
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Selectivity Profiling : Compare activity against related enzymes (e.g., PDE4 vs. PDE5) to identify target specificity .
Advanced: How to optimize synthetic yield and reduce by-product formation?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial design to evaluate variables (temperature, solvent, catalyst loading). For example, DMF enhances solubility but may require lower temperatures to avoid decomposition .
- Catalyst Screening : Test Pd/C vs. CuI for coupling efficiency; Pd/C often improves regioselectivity in heterocyclic systems .
- Process Analytics : In-line FTIR or LC-MS to monitor reaction progress and identify intermediates .
Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- ADME Studies :
- Plasma Stability : Incubate compound in plasma (rat/human) to assess metabolic degradation.
- CYP450 Inhibition : Screen for interactions using recombinant enzymes (e.g., CYP3A4).
- Metabolite Identification : LC-HRMS to detect major metabolites; structural analogs with fluorophenyl groups show altered pharmacokinetics .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability .
Advanced: What computational methods predict target binding and selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR, CDK2).
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) .
- Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., benzylpiperidinyl vs. phenylpiperazinyl) on binding affinity .
Advanced: How to design SAR studies for substituent optimization?
Methodological Answer:
- Substituent Variation :
- 4-Benzylpiperidinyl : Replace benzyl with cyclohexylmethyl or phenethyl to assess steric effects.
- 4-Ethoxyphenyl : Substitute ethoxy with methoxy or trifluoromethoxy to evaluate electronic contributions .
- Biological Testing : Compare IC₅₀ values across analogs in enzyme/cell-based assays.
- Crystallography : Co-crystallize analogs with targets (e.g., kinases) to resolve binding modes (see X-ray data in ).
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- CRISPR-Cas9 Knockouts : Generate target gene (e.g., EGFR)-KO cell lines; loss of compound efficacy confirms on-target activity.
- Western Blotting : Measure downstream phosphorylation (e.g., ERK1/2 for kinase inhibitors).
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by observing thermal stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
